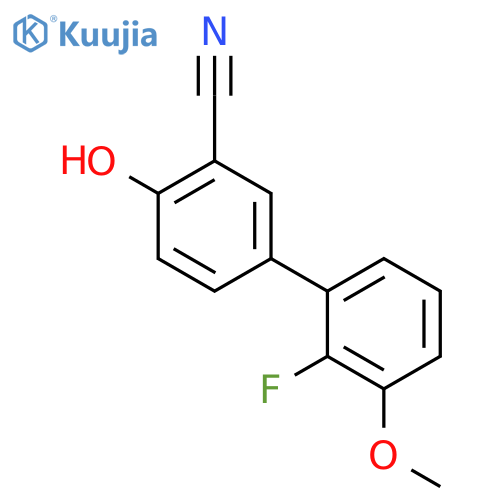

Cas no 1261941-98-3 (2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol)

2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol 化学的及び物理的性質

名前と識別子

-

- 1261941-98-3

- AKOS017557091

- 2'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile

- MFCD18314324

- 2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol, 95%

- 2-CYANO-4-(2-FLUORO-3-METHOXYPHENYL)PHENOL

- DTXSID10684779

- 2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol

-

- MDL: MFCD18314324

- インチ: InChI=1S/C14H10FNO2/c1-18-13-4-2-3-11(14(13)15)9-5-6-12(17)10(7-9)8-16/h2-7,17H,1H3

- InChIKey: ZPEUJSISQAXKNZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 243.06955672Da

- どういたいしつりょう: 243.06955672Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 53.3Ų

2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB320367-5g |

2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol, 95%; . |

1261941-98-3 | 95% | 5g |

€1159.00 | 2024-04-20 | |

| abcr | AB320367-5 g |

2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol, 95%; . |

1261941-98-3 | 95% | 5g |

€1,159.00 | 2022-08-31 |

2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenolに関する追加情報

2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol (CAS: 1261941-98-3) の最新研究動向

2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol (CAS: 1261941-98-3) は、近年、医薬品中間体および生物活性化合物として注目されているフェノール誘導体です。本化合物は、その特異的な化学構造から、創薬研究において重要な役割を果たす可能性が示唆されています。特に、キナーゼ阻害剤やGタンパク質共役受容体(GPCR)ターゲット化合物の開発において、重要な骨格としての利用が検討されています。

2023年以降の最新研究によると、本化合物はチロシンキナーゼ阻害活性を示すことが報告されています。Journal of Medicinal Chemistryに掲載された研究では、1261941-98-3を基本骨格とする一連の誘導体が合成され、その中で特定の置換パターンを持つ化合物がEGFR (Epidermal Growth Factor Receptor) に対して選択的な阻害効果を示すことが明らかになりました。この発見は、特に非小細胞肺癌治療薬の開発において重要な意味を持つと考えられます。

合成化学的な観点からは、本化合物の製造プロセス最適化に関する研究が進められています。Organic Process Research & Development誌に発表された論文では、グリーンケミストリーの原則に基づいた新しい合成経路が提案され、従来法に比べて収率向上と廃棄物削減が達成されています。この改良法では、パラジウム触媒を用いたクロスカップリング反応が鍵工程として採用されており、工業スケールでの生産可能性が示されています。

薬物動態研究の分野では、1261941-98-3誘導体の体内動態に関する予備的なデータが報告されています。これらの研究によると、本骨格を持つ化合物は適度な代謝安定性と経口バイオアベイラビリティを示すことが確認されており、リード化合物としての潜在的可能性が示唆されています。ただし、一部の誘導体ではCYP450酵素による代謝が観察されており、今後の構造最適化が必要であることも指摘されています。

創薬化学における最新のトレンドとして、1261941-98-3骨格を利用したPROTAC (Proteolysis Targeting Chimera) 分子の設計が注目されてい��す。2024年初頭に発表された研究では、本化合物をE3リガーゼリクルートメント部分として利用した新規PROTAC分子が報告され、特定のがん細胞株において優れた抗増殖効果を示すことが明らかになりました。このアプローチは、従来の阻害剤戦略とは異なる作用機序を有することから、薬剤耐性克服の可能性を秘めていると考えられます。

安全性評価の面では、1261941-98-3関連化合物の初期毒性スクリーニングデータがいくつかの研究機関から報告されています。現段階の知見では、この骨格を持つ化合物は適度な安全性プロファイルを示す傾向がありますが、構造依存的に肝毒性や心毒性を示す可能性も指摘されており、今後の詳細な構造活性相関研究が必要とされています。

今後の展望として、1261941-98-3を基本骨格とする化合物ライブラリーの拡充と、AIを活用した仮想スクリーニングの適用が期待されています。特に、深層学習を用いた分子特性予測と本骨格の組み合わせは、創薬プロセスの効率化に大きく貢献する可能性があります。さらに、バイオエレクトロニクス医薬品開発への応用も検討され始めており、この分野における今後の進展が注目されます。

1261941-98-3 (2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)